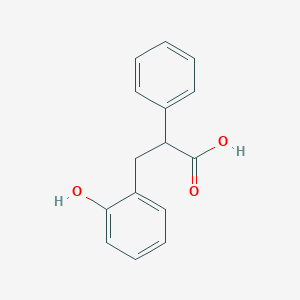

3-(2-Hydroxyphenyl)-2-phenylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFIJEDQRIUOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=C2O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Hydroxyphenyl 2 Phenylpropanoic Acid

Chemical Synthesis Pathways

The chemical synthesis of 3-(2-hydroxyphenyl)-2-phenylpropanoic acid involves the strategic formation of its carbon skeleton and the precise placement and manipulation of its functional groups. Due to the absence of a direct, established synthetic route in published literature, the following sections outline plausible pathways based on well-known organic reactions and syntheses of analogous 2,3-diarylpropanoic acid structures.

Strategies for Carbon-Carbon Bond Formation

The core challenge in synthesizing the target molecule is the formation of the C2-C3 bond, linking the phenyl-substituted carbon to the hydroxyphenyl-substituted carbon. Several classical and modern organic reactions are applicable for this key step.

One potential strategy is the Michael Addition . This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. srce.hr For this specific synthesis, an enolate derived from a phenylacetic acid ester could serve as the Michael donor. The Michael acceptor would be a derivative of 2-vinylphenol, such as an acrylate (B77674) or a related compound where the double bond is conjugated to an activating group. A significant challenge in this approach is the potential for polymerization of the vinylphenol derivative. A more controlled variant involves the 1,6-conjugate addition of a nucleophile to a para-quinone methide (p-QM), which are known to be effective Michael acceptors. rsc.org A suitably protected ortho-quinone methide, derived from a salicylaldehyde (B1680747) derivative, could react with the enolate of a phenylacetic ester to form the desired carbon-carbon bond.

Another viable method is the Reformatsky Reaction . byjus.comwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction employs an organozinc reagent, typically formed from an α-halo ester and zinc metal. wikipedia.orglibretexts.org For this synthesis, the Reformatsky reagent would be generated from an ester of α-bromophenylacetic acid. This nucleophilic organozinc compound would then react with a protected 2-hydroxybenzaldehyde (salicylaldehyde). The initial product is a β-hydroxy ester, which would require subsequent deoxygenation at the benzylic position to yield the final 2,3-diarylpropanoic acid skeleton.

The Aldol Condensation represents a third pathway. This involves the reaction of an enolate with a carbonyl compound. Here, the enolate of a phenylacetic ester could be condensed with a protected salicylaldehyde. The resulting β-hydroxy ester would then undergo dehydration to form an α,β-unsaturated ester (a 2,3-diarylpropenoic acid derivative), followed by stereoselective reduction of the double bond to establish the final propanoic acid structure. nih.gov

| Method | Key Reactants | Intermediate Product Type | Key Transformations |

| Michael Addition | Phenylacetic ester enolate + ortho-Quinone Methide | 3-(2-Hydroxyphenyl)-2-phenylpropanoate | C-C bond formation via 1,6-conjugate addition. |

| Reformatsky Reaction | α-Bromophenylacetate + Zinc + Protected Salicylaldehyde | 3-Hydroxy-3-(2-hydroxyphenyl)-2-phenylpropanoate | C-C bond formation, followed by deoxygenation. byjus.comwikipedia.org |

| Aldol Condensation | Phenylacetic ester enolate + Protected Salicylaldehyde | 3-(2-Hydroxyphenyl)-2-phenylpropenoate | C-C bond formation, dehydration, then reduction. |

Introduction and Manipulation of Hydroxyl and Phenyl Moieties

The synthesis requires careful management of the phenolic hydroxyl group and the introduction of the two distinct phenyl rings. The 2-hydroxyphenyl moiety typically originates from a readily available starting material like salicylaldehyde or 2-vinylphenol. Due to the reactivity of the phenolic hydroxyl group, it must be protected during reactions that involve strong bases or nucleophiles, such as the formation of enolates or organometallic reagents.

Common protecting groups for phenols include ethers, such as methyl, benzyl (B1604629) (Bn), or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal in the final steps of the synthesis. For example, a benzyl ether is stable to many reaction conditions but can be removed by catalytic hydrogenation, a reaction that might also reduce other functional groups in the molecule. Silyl ethers are often preferred as they can be removed under mild, specific conditions using fluoride (B91410) reagents.

The phenyl group at the C2 position is typically part of the other key starting material, such as phenylacetic acid or its derivatives (e.g., α-bromophenylacetic acid for the Reformatsky reaction). These precursors directly install the required phenyl moiety at the correct position.

Typical Synthesis Sequence:

Protection: The phenolic hydroxyl group of a starting material like salicylaldehyde is protected.

Carbon-Carbon Bond Formation: The protected aldehyde undergoes one of the key bond-forming reactions described in section 2.1.1 with a phenylacetate (B1230308) derivative.

Functional Group Manipulation: The intermediate may require further modification, such as deoxygenation (for the Reformatsky route) or double bond reduction (for the Aldol route).

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product.

Hydrolysis: If the synthesis was performed using esters, a final hydrolysis step is required to obtain the carboxylic acid.

Stereoselective Chemical Approaches

Since the C2 carbon of this compound is a stereocenter, achieving enantiopure or enantioenriched products requires stereoselective synthetic methods.

Asymmetric Hydrogenation: If the synthesis proceeds via an Aldol condensation pathway, an intermediate 3-(2-hydroxyphenyl)-2-phenylpropenoic acid derivative is formed. The double bond in this intermediate can be hydrogenated using a chiral catalyst to produce one enantiomer of the final product preferentially. ajchem-b.comresearchgate.net Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are commonly used for such transformations and can provide high levels of enantioselectivity. ajchem-b.commdpi.com

Chiral Auxiliaries: An alternative and highly reliable strategy involves the use of a chiral auxiliary. numberanalytics.comwikipedia.orgresearchgate.net In this approach, a chiral molecule is temporarily attached to the carboxylic acid precursor (e.g., phenylacetic acid). numberanalytics.com This creates a chiral environment that directs the stereochemical outcome of a subsequent reaction, such as alkylation. For instance, the phenylacetic acid can be converted to an amide using a chiral amine like a valine-derived oxazolidinone (an Evans auxiliary). researchgate.netwilliams.edu Deprotonation of this chiral amide forms a specific enolate, which then reacts with a protected 2-hydroxybenzyl halide. The bulky auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thereby creating the new stereocenter with high diastereoselectivity. researchgate.netwilliams.edu After the bond is formed, the chiral auxiliary is cleaved and can be recovered, yielding the enantioenriched product. researchgate.net

Chemoenzymatic and Biocatalytic Syntheses

Biocatalysis offers a "green" alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov Enzymes like nitrilases are particularly useful for the synthesis of chiral carboxylic acids. nih.gov

Enzymatic Hydrolysis of Nitrile Precursors for Related Compounds

A powerful chemoenzymatic strategy for producing chiral carboxylic acids is the kinetic resolution of a racemic nitrile precursor using a nitrilase enzyme. wikipedia.org Nitrilases catalyze the hydrolysis of a nitrile group directly to a carboxylic acid and ammonia. nih.govnih.gov

For the synthesis of this compound, a plausible route would involve:

Chemical Synthesis of the Nitrile: The precursor, racemic 3-(2-hydroxyphenyl)-2-phenylpropanenitrile, would first be synthesized chemically. This could be achieved via the conjugate addition of the phenylacetonitrile (B145931) anion to a protected ortho-quinone methide.

Enzymatic Resolution: The racemic nitrile is then subjected to hydrolysis by an enantioselective nitrilase. These enzymes often show a strong preference for one enantiomer over the other. researchgate.net For example, a nitrilase might selectively hydrolyze the (R)-nitrile to the (R)-carboxylic acid, leaving the (S)-nitrile largely unreacted. The resulting mixture of the (R)-acid and (S)-nitrile can then be separated. The unreacted (S)-nitrile can be racemized and recycled, or hydrolyzed under non-enzymatic conditions to produce the other enantiomer of the acid.

| Enzyme Source | Substrate Specificity | Optimal pH | Optimal Temp. (°C) | Reference |

| Pseudomonas putida | Mandelonitrile (Arylacetonitrile) | 7.0-8.0 | 30-50 | researchgate.net |

| Rhodococcus rhodochrous | Aromatic & Aliphatic Nitriles | 7.6 | 45 | scispace.com |

| Fusarium solani | Aromatic Nitriles (e.g., 2-cyanopyridine) | 8.0 | 40-45 | scispace.com |

| Pyrococcus abyssi | Aliphatic Nitriles (thermostable) | 6.0-8.0 | 60-80 | openbiotechnologyjournal.com |

Note: This table presents data for nitrilases acting on related arylacetonitriles and other nitrile compounds, illustrating the general properties of this enzyme class.

Application of Oxynitrilases and Nitrilases in Stereoselective Transformations

Enzyme cascades can be used to create chiral molecules in a single pot. A well-established cascade combines an oxynitrilase (also known as a hydroxynitrile lyase) and a nitrilase for the synthesis of α-hydroxy acids. researchgate.netresearchgate.net The oxynitrilase first catalyzes the stereoselective addition of cyanide to an aldehyde, forming a chiral cyanohydrin (an α-hydroxynitrile). researchgate.net A subsequent nitrilase then hydrolyzes the nitrile group of the cyanohydrin to a carboxylic acid. researchgate.netresearchgate.net

While this specific cascade is designed for α-hydroxy acids and not directly applicable to the target β-hydroxyphenyl structure, the principle of using nitrilases for stereoselective transformations is highly relevant. The key application for synthesizing this compound remains the enantioselective hydrolysis of a pre-formed racemic nitrile, as detailed in the previous section. The broad substrate tolerance and high enantioselectivity of many nitrilases make them powerful tools for accessing chiral carboxylic acids that are difficult to prepare through purely chemical means. researchgate.netnih.gov

Derivatization Strategies for this compound

The synthetic versatility of this compound, a bifunctional molecule featuring both a phenolic hydroxyl group and a carboxylic acid moiety, allows for a wide range of derivatization strategies. These modifications are crucial for creating a library of related compounds for research, enabling structure-activity relationship (SAR) studies, and improving physicochemical properties. Key strategies include the protection or modification of the hydroxyl and carboxyl groups and the stereocontrolled synthesis of specific enantiomers.

Procedures for Alkylation and Silylation of Hydroxyl Groups

The phenolic hydroxyl group is a primary site for derivatization, often to protect it during subsequent reactions involving the carboxylic acid or to modulate the compound's biological activity. Alkylation and silylation are two of the most common protection strategies.

Alkylation: The introduction of an alkyl group, such as methyl or ethyl, onto the phenolic oxygen can be achieved under basic conditions. The phenol (B47542) is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. For structurally similar compounds like 3-aryl-2-hydroxy propanoic acid derivatives, O-alkylation has been successfully performed to furnish alkoxy derivatives. google.com This strategy is directly applicable to this compound.

A typical procedure involves dissolving the parent compound in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, followed by the addition of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The alkylating agent, for instance, ethyl iodide or dimethyl sulfate, is then added to the mixture.

Table 1: Representative Conditions for Phenolic Hydroxyl Alkylation

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Ethyl Iodide (C₂H₅I) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux, 4-8 hours |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0°C to Room Temp, 2-6 hours |

| Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temp, 12-24 hours |

Silylation: Silylation is a widely used method for protecting hydroxyl groups due to the ease of introduction and removal of silyl ethers under mild conditions. researchgate.net For the phenolic hydroxyl of this compound, a variety of silylating agents can be employed. The reaction typically involves treating the compound with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent.

The choice of silylating agent allows for tuning the stability of the resulting silyl ether. For example, a TBDMS ether is significantly more stable to a range of reaction conditions than a trimethylsilyl (B98337) (TMS) ether. Catalytic methods for ortho-C–H silylation of phenols using traceless acetal (B89532) directing groups have also been developed, offering advanced strategies for regioselective functionalization. nih.gov

Table 2: Common Silylating Agents and Conditions for Phenolic Hydroxyls

| Silylating Agent | Base/Catalyst | Solvent | Resulting Silyl Ether |

|---|---|---|---|

| Trimethylsilyl Chloride (TMSCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Trimethylsilyl (TMS) ether |

| tert-Butyldimethylsilyl Chloride (TBDMSCl) | Imidazole | Dimethylformamide (DMF) | tert-Butyldimethylsilyl (TBDMS) ether |

| Triisopropylsilyl Triflate (TIPSOTf) | 2,6-Lutidine | Dichloromethane (DCM) | Triisopropylsilyl (TIPS) ether |

Synthesis of Esters and Amides for Research Purposes

Modification of the carboxylic acid group to form esters and amides is fundamental in medicinal chemistry to alter properties such as solubility, membrane permeability, and metabolic stability.

Esterification: Esters of this compound can be synthesized through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. For substrates sensitive to strong acids, milder methods are preferred. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for reaction with an alcohol at room temperature. The synthesis of esters from related 3-(4-hydroxyphenyl)propanoic acid derivatives has been achieved using alcohols like methanol (B129727) or isopropanol. nih.gov

Amidation: The synthesis of amides from the carboxylic acid group provides derivatives with distinct chemical properties, including increased stability and different hydrogen bonding capabilities. Similar to esterification, amides can be prepared by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC, or HATU) followed by the addition of a primary or secondary amine. This method is widely used for creating peptide-like bonds. Studies on related structures, such as hydroxycinnamic acids and 3-phenyl-3-phenylthiopropionic acids, demonstrate the successful conversion of the carboxylic acid to a wide range of amides using these standard coupling protocols. nih.govmdpi.com

Table 3: Common Coupling Reagents for Ester and Amide Synthesis

| Coupling Reagent | Additive | Typical Nucleophile | Product |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Alcohol (R-OH) | Ester |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Hydroxybenzotriazole (HOBt) | Amine (R-NH₂) | Amide |

| HATU | Diisopropylethylamine (DIPEA) | Amine (R-NH₂) | Amide |

| Thionyl Chloride (SOCl₂) | None (forms acyl chloride intermediate) | Alcohol or Amine | Ester or Amide |

Introduction of Chiral Auxiliaries for Enantiomeric Control

The C2 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). For research purposes, particularly in pharmacology, it is often necessary to synthesize and test each enantiomer separately. The use of chiral auxiliaries is a powerful strategy to control stereochemistry during synthesis.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the structure of an achiral or racemic starting material. It directs a subsequent chemical transformation to occur with high diastereoselectivity, effectively controlling the formation of a new stereocenter. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral 2-arylpropanoic acids, Evans-type oxazolidinone auxiliaries are commonly employed. In a typical sequence, the chiral auxiliary is first acylated with a suitable propionyl derivative. The resulting chiral imide is then deprotonated to form a chiral enolate, which can be reacted with an electrophile (in this case, a reagent to install the 2-hydroxyphenyl group). The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched carboxylic acid. The enantioselective synthesis of related α-alkyl-β-hydroxy-γ-phenylacetic acids has been achieved using chiral auxiliaries derived from (1R)-(−)-myrtenal. uaeh.edu.mx Another approach involves the use of chiral auxiliaries like (R)-phenylglycinol in Strecker-type reactions to synthesize chiral α-amino acids, a strategy that can be adapted for related structures. nih.gov

Table 4: Examples of Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary Type | Key Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation of enolates | Acidic or basic hydrolysis (e.g., LiOH/H₂O₂) |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes/ketones | Ozonolysis or acid hydrolysis |

| (R)-Phenylglycinol | Asymmetric Strecker synthesis | Acidic hydrolysis |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Hydrolysis (e.g., LiOH) or reduction (e.g., LiAlH₄) |

Advanced Analytical Characterization of 3 2 Hydroxyphenyl 2 Phenylpropanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and analysis of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid from complex mixtures. The choice of technique depends on the sample matrix and the specific analytical goal, such as quantification or chiral purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which contains polar functional groups (a carboxylic acid and a hydroxyl group), derivatization is typically required to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons of the carboxylic acid and phenol (B47542) groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

The derivatized compound can then be separated on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The separated analyte is subsequently ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices such as biological fluids or environmental samples. This method does not typically require derivatization.

Reversed-phase liquid chromatography is commonly employed, using a C18 column to separate the analyte from other components in the sample. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode, which is ideal for acidic compounds. Tandem mass spectrometry (MS/MS) can then be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Enantioselective Chromatography for Chiral Purity Assessment

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Enantioselective chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess or purity of a sample. This is particularly important in pharmaceutical applications where the pharmacological activity and toxicity of enantiomers can differ significantly.

This separation can be achieved using either chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts, integration values, and coupling patterns of these signals provide information about the electronic environment, the number of protons, and the connectivity of neighboring protons, respectively.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.3 | Multiplet |

| -CH- (C2) | ~4.0 | Triplet |

| -CH₂- (C3) | ~3.2 | Doublet |

| -COOH | > 10 | Singlet (broad) |

| -OH (phenolic) | 5 - 8 | Singlet (broad) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | > 170 |

| Aromatic-C | 115 - 160 |

| -CH- (C2) | ~50 |

| -CH₂- (C3) | ~40 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key characteristic absorptions for this molecule include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), another O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C-H stretches from the aromatic rings (around 3000-3100 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum arises from electronic transitions within the molecule. The presence of the phenyl and hydroxyphenyl groups, which are chromophores, will result in characteristic absorption bands in the UV region, typically between 200 and 300 nm. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Phenolic O-H | Stretch | 3200-3600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Carboxylic Acid C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | 1450-1600 |

X-ray Crystallography for Solid-State Structure Determination of Related Analogs

A foundational analog is the parent 3-phenylpropanoic acid . Its crystal structure, along with those of its substituted derivatives, has been a subject of interest. For instance, a study focusing on derivatives with substituents on the phenyl ring, such as methyl and methoxy (B1213986) groups, has provided detailed insights into how these modifications affect the crystal lattice. It has been noted that some analogs, like 3-phenylpropanoic acid , 3-(3-methylphenyl)propionic acid , and 3-(3-methoxyphenyl)propionic acid , can exhibit multiple molecular conformations within the crystal structure. nih.gov In contrast, other analogs, such as 3-(2,5-dimethoxyphenyl)propionic acid , adopt a single conformation. nih.gov

One of the most closely related analogs for which detailed crystallographic data is available is 3-(2-hydroxyphenyl)propionic acid , also known as Melilotic acid. Its structure was determined to be monoclinic, belonging to the P 1 21/c 1 space group. The unit cell parameters were found to be a = 8.2480 Å, b = 5.145 Å, c = 19.724 Å, with a β angle of 90.670°.

The introduction of other functional groups, as seen in 3-Benzoylpropionic acid and 3-(4-Methoxybenzoyl)propionic acid , provides further understanding of the structural diversity of these compounds. researchgate.netias.ac.in3-Benzoylpropionic acid crystallizes in the monoclinic P21/c space group, with unit cell dimensions of a = 15.071 Å, b = 5.435 Å, and c = 16.058 Å, and a β angle of 129.57°. ias.ac.in Similarly, 3-(4-Methoxybenzoyl)propionic acid adopts a monoclinic P2/c space group. researchgate.net

The crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid has also been elucidated, crystallizing in the monoclinic C2/c space group with unit cell parameters of a = 24.3212 Å, b = 4.6512 Å, c = 19.7411 Å, and β = 109.1782°. iucr.org In this particular analog, the propionic side chain is fully extended in a trans configuration. nih.gov The crystal packing is characterized by hydrogen-bonded dimers that form stacks along the b-axis. nih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 3-(2-hydroxyphenyl)propionic acid | Monoclinic | P 1 21/c 1 | 8.2480 | 5.145 | 19.724 | 90.670 |

| 3-(2,5-dimethoxyphenyl)propionic acid | Monoclinic | C2/c | 24.3212 | 4.6512 | 19.7411 | 109.1782 |

| 3-Benzoylpropionic acid | Monoclinic | P21/c | 15.071 | 5.435 | 16.058 | 129.57 |

| 3-(4-Methoxybenzoyl)propionic acid | Monoclinic | P2/c | 5.0511 | 10.0219 | 20.0840 | 90.107 |

Biological and Biochemical Investigations of 3 2 Hydroxyphenyl 2 Phenylpropanoic Acid

Mechanisms of Bioactivity

Enzyme Modulation and Inhibition Studies (e.g., α-Amylase)

No specific studies detailing the modulatory or inhibitory effects of 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid on enzymes, including α-amylase, were found in the reviewed scientific literature. Research on enzyme inhibition by phenolic acids typically involves compounds with a single phenyl ring structure.

Exploration of Cellular Response Mechanisms (e.g., Apoptosis Induction)

There is no available research specifically investigating the induction of apoptosis or other cellular response mechanisms by this compound. While other molecules containing a 2-hydroxyphenyl group have been studied for apoptosis-inducing activities, these findings cannot be attributed to the specific compound . mdpi.com

Receptor Binding and Agonistic/Antagonistic Activities (e.g., PPAR Ligand Interactions)

No data exists in the scientific literature regarding the binding of this compound to peroxisome proliferator-activated receptors (PPARs) or any other cellular receptors. Studies on PPAR ligands have focused on other classes of phenylpropanoic acids, but not this specific di-phenyl substituted structure.

Microbial Biotransformation and Metabolism

Role as a Substrate for Bacterial Metabolism (e.g., Escherichia coli)

Specific studies on the metabolism of this compound by Escherichia coli or other individual bacterial species are not available. Research on bacterial catabolism has examined simpler related compounds, such as 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid, which are degraded via a meta-fission pathway to central metabolites. nih.gov However, these pathways are described for molecules lacking the second phenyl group.

Biotransformation by Gut Microbiota and Related Hydroxylated Phenylpropanoic Acids

There is no direct evidence describing the biotransformation of this compound by the gut microbiota. The gut microbiome is known to metabolize a wide array of dietary polyphenols into simpler hydroxylated phenylpropanoic acids, such as 3-(3-hydroxyphenyl)propionic acid and 3-(4-hydroxyphenyl)propionic acid. nih.govmdpi.commdpi.com The compound 3-(2-hydroxyphenyl)propanoic acid (melilotic acid) is recognized as a bacterial xenobiotic metabolite, often arising from the microbial degradation of coumarin (B35378). ebi.ac.uk The metabolic fate of a more complex structure like this compound has not been documented.

Elucidation of Catabolic Pathways and Metabolic Intermediates

The complete catabolic pathway of this compound has not been extensively detailed in scientific literature. However, its formation as a metabolic intermediate from the breakdown of other compounds, particularly coumarin, is well-documented. Microorganisms have been shown to metabolize coumarin via o-coumaric acid, which is subsequently reduced to form 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid. ebi.ac.uk While this demonstrates a significant pathway for its formation, the subsequent breakdown of 3-(2-hydroxyphenyl)propanoic acid itself is less clear.

In human liver microsomes, the metabolism of coumarin also leads to the production of 3-(2-hydroxyphenyl)propanoic acid (o-hydroxyphenylpropionic acid) among other metabolites. ebi.ac.uk This suggests that this compound is a product of xenobiotic metabolism in humans.

While direct catabolic pathways for this compound are not fully elucidated, the catabolism of structurally similar compounds offers potential insights. For instance, Escherichia coli is capable of catabolizing 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid. nih.govnih.gov The pathway for these compounds involves hydroxylation to form 3-(2,3-dihydroxyphenyl)propionic acid, which then undergoes meta-fission of the benzene (B151609) ring. nih.govnih.gov This process ultimately yields central metabolites such as succinate, pyruvate, and acetaldehyde. nih.govnih.gov It is plausible that a similar mechanism of aromatic ring hydroxylation followed by cleavage could be involved in the degradation of this compound in organisms capable of utilizing it as a carbon source.

Table 1: Metabolic Intermediates in the Formation of this compound and Catabolism of Related Phenylpropanoic Acids

| Precursor/Related Compound | Key Metabolic Intermediate(s) | Organism/System |

| Coumarin | o-Coumaric Acid | Microorganism |

| Coumarin | o-Hydroxyphenylpropionic acid | Human Liver Microsomes |

| 3-Phenylpropionic Acid | 3-(2,3-Dihydroxyphenyl)propionic acid | Escherichia coli |

| 3-(3-Hydroxyphenyl)propionic Acid | 3-(2,3-Dihydroxyphenyl)propionic acid | Escherichia coli |

Endogenous Occurrence and Metabolite Profiling

This compound is primarily characterized as a xenobiotic metabolite. ebi.ac.uk This classification indicates that it is a substance found in an organism that is not naturally produced or expected to be present in that organism. Its detection is often the result of the metabolic processing of foreign compounds.

Specifically, it has been identified as a human, bacterial, and fungal xenobiotic metabolite. ebi.ac.uk Its presence in humans is linked to the metabolism of compounds like coumarin, which is found in many plants and used in some medications. ebi.ac.uk In bacteria, its formation is a key step in the breakdown of coumarin. ebi.ac.uk This consistent appearance as a product of foreign compound metabolism across different biological systems underscores its role as a xenobiotic metabolite.

Currently, there is no substantial evidence to suggest that this compound plays a significant, integrated role in central metabolic networks. Its characterization as a xenobiotic metabolite implies that it is on the periphery of core metabolic pathways. While it is a product of detoxification or breakdown pathways for certain xenobiotics, it is not recognized as a standard intermediate in major anabolic or catabolic sequences like glycolysis, the citric acid cycle, or fatty acid metabolism.

A primary metabolite is a compound that is directly involved in the normal growth, development, and reproduction of an organism. Based on available scientific literature, this compound is not considered a primary metabolite. There is no evidence to suggest it has a fundamental role in the essential physiological functions of organisms. Its origin is consistently traced back to the transformation of external substances, which is the hallmark of a xenobiotic metabolite.

Structure Activity Relationship Sar Studies of 3 2 Hydroxyphenyl 2 Phenylpropanoic Acid Derivatives

Impact of Substituent Variation on Biological Activity Profiles

To elucidate the impact of substituents, a library of analogs would need to be synthesized, varying substituents on both the 2-hydroxyphenyl and the 2-phenyl rings. The introduction of electron-donating or electron-withdrawing groups at different positions would likely modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

A hypothetical data table for such a study might look as follows, assuming a generic biological activity (e.g., enzyme inhibition) was being measured:

| Compound ID | R1 (on 2-hydroxyphenyl) | R2 (on 2-phenyl) | Biological Activity (IC50, µM) |

| Parent | H | H | Value |

| 1a | 4-Cl | H | Value |

| 1b | 5-OCH3 | H | Value |

| 1c | H | 4-F | Value |

| 1d | H | 4-CH3 | Value |

| 1e | 4-Cl | 4-F | Value |

This table is for illustrative purposes only, as no specific experimental data has been found.

Stereochemical Influences on Molecular Recognition and Bioactivity

The 2-phenylpropanoic acid motif contains a chiral center at the C2 position. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities and metabolic profiles. researchgate.netnih.gov For many arylpropanoic acid NSAIDs, for instance, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is often less active or may contribute to side effects. orientjchem.org

A comparative study of the (R)- and (S)-enantiomers of 3-(2-hydroxyphenyl)-2-phenylpropanoic acid would be crucial to determine if one stereoisomer is more potent or selective for a particular biological target. This stereoselectivity arises from the three-dimensional arrangement of the molecule, which dictates how it fits into the chiral binding site of a protein or enzyme. nih.gov

Modifications of the Propanoic Acid Side Chain and their Functional Consequences

The carboxylic acid group of the propanoic acid side chain is a key functional group, often involved in critical interactions with biological targets, such as forming salt bridges with basic amino acid residues. Modifications of this group, for example, by converting it to an ester, amide, or alcohol, would significantly alter the compound's physicochemical properties and its ability to engage in these interactions.

Such modifications could potentially lead to:

Changes in bioavailability and pharmacokinetics.

Alteration of the binding mode with the target.

Conversion of an agonist to an antagonist, or vice versa.

Development of prodrugs that are metabolized to the active carboxylic acid in vivo.

Deconvolution of Pharmacophoric Elements and Their Contributions to Biological Potency

A pharmacophore model for this class of compounds would identify the essential structural features required for biological activity. nih.gov Based on the parent structure, key pharmacophoric elements would likely include:

A hydrogen bond donor: The hydroxyl group on the 2-hydroxyphenyl ring.

A hydrogen bond acceptor/anionic center: The carboxylic acid group.

Two aromatic/hydrophobic regions: The 2-hydroxyphenyl and 2-phenyl rings.

The spatial arrangement of these features is critical for optimal interaction with a biological target. A 3D-QSAR (Quantitative Structure-Activity Relationship) study would be necessary to build a predictive pharmacophore model. nih.gov This would involve aligning a series of active and inactive analogs to identify the key steric and electronic features that correlate with biological potency. Such a model would be invaluable for the rational design of new, more potent, and selective derivatives.

Theoretical and Computational Studies of 3 2 Hydroxyphenyl 2 Phenylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations provide insights into the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid. DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For instance, in a study of a related chalcone, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to determine its electronic properties in different solvents. niscpr.res.in The calculated HOMO-LUMO energy gap (ΔE) was found to be around 3.75 eV, indicating its relative stability. niscpr.res.in

| Property | Value (Gas Phase) | Value (Acetonitrile) | Value (DMSO) | Value (Water) |

| HOMO Energy (eV) | -5.893 | -5.994 | -6.000 | -6.005 |

| LUMO Energy (eV) | -2.122 | -2.241 | -2.250 | -2.258 |

| Energy Gap (ΔE) (eV) | 3.771 | 3.753 | 3.750 | 3.747 |

This data is for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and is presented to illustrate the application of DFT calculations. niscpr.res.in

Furthermore, DFT can be used to calculate various global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. researchgate.netscielo.org.mx These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. mdpi.com

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | χ2 / 2η | The ability of a molecule to accept electrons. |

These descriptors can be calculated for this compound to predict its reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the hydroxyl and carboxyl groups would be expected to be electron-rich regions, making them susceptible to electrophilic attack.

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This allows for the identification of low-energy, stable conformers. For example, in a study on mefenamic acid, another flexible molecule, DFT calculations were used to identify different stable conformers based on the dihedral angles of the molecule. mdpi.com

The energy landscape of a molecule describes the relationship between its structure and potential energy. nih.govrsc.org For a flexible molecule like this compound, the energy landscape can be complex, with multiple local energy minima corresponding to different stable conformations. nih.gov Understanding this landscape is key to predicting the molecule's dynamic behavior and its most likely shapes in different environments. For example, the energy landscape of biphenyl, a simpler molecule with a rotatable bond, has been computationally simulated to understand its rotational energy barrier. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques to study the interactions of a molecule with its environment, particularly with biological macromolecules like proteins. These methods provide a dynamic view of molecular interactions, which is essential for understanding biological processes.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies could be performed to predict its binding mode within the active site of a target protein. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The scoring functions typically account for various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov

In a study on β-hydroxy-β-arylpropanoic acids, which are structurally similar to the target compound, molecular docking was used to identify potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov The docking results provided insights into the binding interactions of these compounds within the active sites of COX-1 and COX-2. nih.gov Such studies can reveal key amino acid residues involved in the binding and can guide the design of more potent and selective inhibitors.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3-hydroxy-3,3-diphenyl-propanoic acid | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid | COX-2 | -8.2 | Arg120, Tyr355, Ser530 |

This data is for related β-hydroxy-β-arylpropanoic acids and is presented to illustrate the application of molecular docking. nih.gov

Molecular dynamics (MD) simulations provide a detailed, time-resolved view of the behavior of a molecular system. mdpi.com By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the movements of the ligand and the protein over time, providing insights into the stability of the ligand's conformation and the dynamics of its interactions with the protein. nih.gov

For a flexible molecule like this compound, MD simulations can be used to assess its conformational stability when bound to a protein. rsc.org These simulations can reveal whether the molecule maintains a stable conformation in the binding site or if it undergoes significant conformational changes. rsc.org This is particularly important for flexible molecules, as their dynamic behavior can influence their binding affinity and biological activity. rsc.org

MD simulations can also provide a more accurate picture of the ligand-protein interactions by accounting for the flexibility of both the ligand and the protein. nih.gov This can lead to a better understanding of the binding mechanism and can help to refine the binding poses predicted by molecular docking. In a study on the interaction of nonsteroidal anti-inflammatory drugs with a lipid bilayer, MD simulations were used to investigate the structural changes induced by the drugs on the membrane. researchgate.net

Applications of 3 2 Hydroxyphenyl 2 Phenylpropanoic Acid in Chemical Biology Research

Utilization as a Chemical Intermediate for the Synthesis of Novel Bioactive Scaffolds

The foundational structure of 3-(2-hydroxyphenyl)-2-phenylpropanoic acid, characterized by its phenylpropanoic acid core with a hydroxyl group, presents a versatile scaffold for the synthesis of novel bioactive molecules. chemimpex.com While direct utilization of this compound as a starting material is not extensively documented in readily available literature, the broader class of hydroxyphenylpropanoic acids serves as a valuable template in medicinal chemistry for the development of compounds with therapeutic potential.

Research has demonstrated that derivatives of structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, can be chemically modified to generate libraries of bioactive candidates. These modifications often target the functional groups of the molecule, including the carboxylic acid, the phenyl ring, and the amino group in the case of its amino derivatives, to explore the structure-activity relationship (SAR). For instance, the synthesis of hydrazones from N-(4-hydroxyphenyl)-β-alanine hydrazide has yielded compounds with significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. nih.govmdpi.com This highlights the potential of the hydroxyphenylpropanoic acid backbone to serve as a platform for discovering new antimicrobial agents.

Furthermore, derivatives of these scaffolds have been investigated for their anticancer properties. Studies have shown that certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit promising anticancer and antioxidant activities. mdpi.comresearchgate.net The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, which can then be screened for various biological activities. nih.govmdpi.com

The following table summarizes examples of bioactive scaffolds derived from a related hydroxyphenylpropanoic acid core:

| Scaffold Derivative | Target Application | Key Findings |

| Hydrazones of N-(4-hydroxyphenyl)-β-alanine | Antimicrobial | Effective against multidrug-resistant bacteria and fungi. nih.gov |

| Substituted 3-((4-hydroxyphenyl)amino)propanoic acids | Anticancer | Demonstrated anticancer and antioxidant properties. mdpi.comresearchgate.net |

| Phenylpropanoic acid derivatives | GPR40 Agonists | Potent agonists for the treatment of type 2 diabetes. nih.gov |

Probing and Elucidating Biochemical Pathways

3-(2-Hydroxyphenyl)propanoic acid, also known as melilotic acid, is a naturally occurring compound found in various plants and is also a metabolite in bacteria, fungi, and humans. ebi.ac.uk Its presence and metabolism within these organisms make it a subject of interest for elucidating biochemical pathways.

One of the key roles of melilotic acid is as an intermediate in the metabolism of coumarin (B35378). ebi.ac.uk Microorganisms, for example, can metabolize coumarin to o-coumaric acid, which is then reduced to melilotic acid. ebi.ac.uk Studying the enzymatic transformations involved in this pathway provides insight into the microbial degradation of xenobiotic compounds.

Furthermore, the biosynthesis of other secondary metabolites can be understood by tracing the metabolic fate of 3-(2-hydroxyphenyl)propanoic acid. For example, in certain fungi, melilotic acid can be a precursor in the biosynthesis of 4-hydroxycoumarin and dicoumarol. ebi.ac.uk By using isotopically labeled 3-(2-hydroxyphenyl)propanoic acid, researchers can follow its incorporation into these more complex molecules, thereby mapping out the biosynthetic route.

The compound's role as a metabolite also makes it a potential biomarker. Its detection in human biofluids can be indicative of the consumption of certain foods, such as those containing coumarin or related compounds. targetmol.com

Development of Research Tools and Probes for Mechanistic Investigations

While the direct application of this compound as a research tool or probe is not extensively reported in the reviewed literature, its chemical structure lends itself to potential modifications for such purposes. The development of molecular probes is a crucial aspect of chemical biology, enabling the visualization and study of biological processes at the molecular level.

Theoretically, the functional groups of this compound—the carboxylic acid, the hydroxyl group, and the phenyl rings—could be chemically altered to introduce reporter groups. These reporter groups could include:

Fluorophores: For use in fluorescence microscopy and imaging to track the molecule's localization within cells or tissues.

Photoaffinity labels: To identify binding partners (e.g., enzymes, receptors) through covalent cross-linking upon photoactivation.

Biotin tags: For affinity purification of interacting proteins.

By designing and synthesizing such derivatives, researchers could potentially create tools to investigate the mechanisms of action of compounds with a similar phenylpropanoic acid scaffold. For instance, a fluorescently labeled version could be used to study cellular uptake and distribution, providing valuable information for drug design. However, it is important to note that specific examples of such probes derived directly from this compound are not prominent in the current body of scientific literature.

Contribution to the Understanding of Secondary Metabolite Biosynthesis and Function

3-(2-Hydroxyphenyl)propanoic acid (melilotic acid) is a plant metabolite and its study contributes to the broader understanding of secondary metabolite biosynthesis and their ecological roles. ebi.ac.uk Secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions.

The biosynthesis of melilotic acid itself is part of the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This pathway starts with the amino acid phenylalanine and leads to the synthesis of flavonoids, lignins, and many other phenolic compounds. The presence of 3-(2-hydroxyphenyl)propanoic acid in plants like sweet clover (Melilotus) is a result of this intricate metabolic network.

Furthermore, as an intermediate, it plays a role in the synthesis of other secondary metabolites. As mentioned earlier, it is a precursor to dicoumarol in fungi that may grow on spoiled sweet clover hay. ebi.ac.uk Dicoumarol is a potent anticoagulant, and understanding its biosynthesis from melilotic acid has had significant implications for medicine, leading to the development of anticoagulant drugs.

The study of the regulation and enzymatic steps involved in the formation and conversion of 3-(2-hydroxyphenyl)propanoic acid helps to piece together the complex puzzle of how plants and microorganisms produce their vast chemical arsenals. This knowledge can be harnessed for various applications, including metabolic engineering to produce valuable compounds and understanding plant-pathogen interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(2-Hydroxyphenyl)-2-phenylpropanoic acid, and how do they compare in efficiency?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylacetic acids and aromatic aldehydes under acidic or basic conditions. For example, describes a protocol using 4-methylmorpholine and benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF), yielding the target compound with >70% efficiency. Comparative advantages include solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., PyBOP for peptide-like coupling). Alternative routes may involve Friedel-Crafts alkylation, but steric hindrance from the phenyl groups requires careful optimization .

Q. Which spectroscopic techniques are most reliable for distinguishing structural isomers of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for differentiating positional isomers (e.g., 2-hydroxyphenyl vs. 4-hydroxyphenyl substitution). highlights the use of H-NMR to resolve splitting patterns in aromatic protons, while C-NMR identifies carbonyl and hydroxyl carbon shifts. High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight and fragmentation patterns, as demonstrated in for cis/trans isomers of hydroxycinnamic acids .

Q. What natural sources or biosynthetic pathways produce derivatives of this compound?

- Methodological Answer : identifies 3-(2-hydroxyphenyl)-2-propenoic acid (a structurally related compound) in legume seed flour, suggesting plant-based biosynthesis via the shikimate pathway. Researchers can isolate such derivatives using liquid-liquid extraction (e.g., ethyl acetate for phenolic acids) followed by preparative HPLC with UV detection at 280 nm .

Q. What are critical impurities to monitor during synthesis, and how are they quantified?

- Methodological Answer : Key impurities include regioisomers (e.g., 3-(4-hydroxyphenyl) variants) and unreacted intermediates. and recommend using reverse-phase HPLC with a C18 column and UV/Vis detection (λ = 254 nm) for impurity profiling. Pharmacopeial guidelines (e.g., EP/ICH) set thresholds at <0.1% for individual impurities in pharmaceutical-grade batches .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in asymmetric synthesis of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can enhance enantioselectivity. highlights the use of (R)-2-amino-2-methyl-3-phenylpropanoic acid as a chiral building block. Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases (hexane:isopropanol, 90:10) resolves enantiomers, achieving >95% ee under optimized conditions .

Q. What strategies resolve contradictions in NMR data for substituted phenylpropanoic acids?

- Methodological Answer : Conflicting coupling constants or integration ratios often arise from dynamic rotational isomerism. recommends variable-temperature NMR (VT-NMR) to "freeze" conformers. For example, cooling to −40°C in DMSO-d6 stabilizes rotamers, allowing clear assignment of diastereotopic protons .

Q. How do substituent positions on phenyl rings influence bioavailability and metabolic stability?

- Methodological Answer : and demonstrate that 2-hydroxyphenyl groups increase aqueous solubility (logP ~1.2) but reduce CYP450-mediated metabolism. In silico tools like SwissADME predict bioavailability scores (e.g., 0.56 for the 3-(2-hydroxyphenyl) variant). Experimental validation involves Caco-2 cell permeability assays and microsomal stability tests .

Q. What computational methods predict CYP enzyme interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (LigandScout) can map interactions with CYP3A4/2D6 isoforms. notes that hydroxyl groups at the 2-position reduce binding affinity to CYP active sites, as shown by ΔG values < −6 kcal/mol. MD simulations (GROMACS) further validate binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.